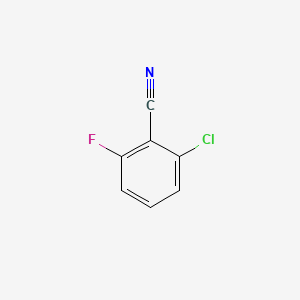

2-Chloro-6-fluorobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTAYRHLHAFUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216919 | |

| Record name | 2-Chloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [MSDSonline] | |

| Record name | 2-Chloro-6-fluorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

668-45-1 | |

| Record name | 2-Chloro-6-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzonitrile (CAS 668-45-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, stemming from the ortho-positioning of chloro, fluoro, and nitrile substituents, impart a distinct reactivity profile that is highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity, and key applications, with a particular focus on its utility in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights herein are intended to empower researchers to leverage the full synthetic potential of this versatile reagent.

Chemical Identity and Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

-

Common Names: this compound, 2-Fluoro-6-chlorobenzonitrile[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 668-45-1[2]

-

EC Number: 211-571-2[3]

-

MDL Number: MFCD00001780[3]

The molecule's structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitrile group at positions 2, 6, and 1, respectively.

Caption: 2D structure of this compound.

-

SMILES: C1=CC(=C(C(=C1)Cl)C#N)F[1]

-

InChI: InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[1]

-

InChIKey: XPTAYRHLHAFUOS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of a compound are crucial for determining appropriate reaction conditions, purification methods, and storage. This compound is a solid at room temperature.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClFN | [2][3] |

| Molecular Weight | 155.56 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystal | [4][5] |

| Melting Point | 55-61 °C | [3][4][5] |

| Boiling Point | 104 °C @ 11 mmHg | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4][6] |

| Purity | Typically ≥98% (GC) | [3][5] |

Spectral Data for Structural Elucidation

Structural confirmation and purity assessment rely on spectroscopic analysis. While raw spectral data is beyond the scope of this guide, it is important to note that standard analytical data are available for this compound, which are essential for lot-to-lot quality control.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR data are available and provide definitive confirmation of the molecular structure.[1] The proton NMR will show signals corresponding to the three aromatic protons, while the carbon NMR will show seven distinct signals. The fluorine NMR provides a key signal for the fluorine atom.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern, which is consistent with the assigned structure.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orchestrated reactivity of its three functional groups. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes it an excellent precursor for a wide range of more complex molecules.

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[5][8] The unique substitution pattern allows for the strategic introduction of other functional groups to build pharmacophores.

-

Agrochemicals: The compound serves as a valuable building block in the development of modern crop protection agents like herbicides and pesticides.[8]

-

Polymer Chemistry: It has been used in the synthesis of high-molecular-weight, soluble polyarylether alternating copolymers that possess pendent cyano groups, contributing to advanced materials with specific thermal and mechanical properties.[3][4]

-

Cellulose Synthesis Inhibition: It has been identified as an inhibitor of cellulose synthesis, making it a useful tool for biochemical research.[3][4]

Workflow Example: Nucleophilic Aromatic Substitution (SNAr)

The chloro and fluoro substituents can act as leaving groups in SNAr reactions. The fluorine atom is generally a better leaving group than chlorine in SNAr, but the specific outcome can depend on the nucleophile and reaction conditions. The following diagram and protocol illustrate a generalized workflow for the substitution of one of the halogens with a generic nucleophile (Nu⁻).

Caption: General workflow for an SNAr reaction.

Exemplary Protocol: Synthesis of a Substituted Benzonitrile

This protocol provides a self-validating framework for a typical SNAr reaction. The steps are designed to ensure reproducibility and high yield.

-

Reagent Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the base or participating in side reactions.

-

Solvent and Base Addition (The "Why"): Add a polar aprotic solvent such as DMF or DMSO to dissolve the starting material. These solvents are ideal for SNAr as they solvate the cation of the base, leaving the anion more nucleophilic. Add a suitable base (e.g., K₂CO₃, 1.5 eq) if the nucleophile is a weak acid (like a phenol or amine) to deprotonate it in situ, generating the active nucleophile.

-

Nucleophile Addition (The "Why"): Add the nucleophile (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the limiting starting material.

-

Reaction Conditions (The "Why"): Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). SNAr reactions are often slow at room temperature, and heating provides the necessary activation energy. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

-

Workup and Extraction (The "Why"): Upon completion, cool the reaction to room temperature and pour it into water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like the base). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product will preferentially move into the organic layer.

-

Purification (The "Why"): Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to isolate the desired product from any unreacted starting materials or byproducts.

Safety and Handling

This compound is a toxic and irritant compound. Strict adherence to safety protocols is mandatory.[9][10]

GHS Hazard Classification: [1][3]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful/Toxic[1][3][11]

-

Eye Irritation: Causes serious eye irritation[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3]

Hazard and Precautionary Statements:

-

H-Codes: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

-

P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.[3][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

-

Respiratory Protection: Use in a well-ventilated fume hood. For handling larger quantities or when dust may be generated, a dust mask (e.g., N95) or a respirator is required.[3]

-

Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.[10]

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][12]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[12]

-

Minimize dust generation and accumulation.[9]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. Call a POISON CENTER or doctor.[9][10]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9][10]

-

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[9][10]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists in the pharmaceutical and material science sectors. Its well-defined physicochemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution, make it an invaluable tool for constructing complex molecular frameworks. Understanding its properties, applications, and the necessary safety precautions, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Methylamine Supplier.

- A new synthetic route for preparation of this compound and 2-chloro-6-fluorobenzoic acid. (2025, August 7). ResearchGate.

- Process for producing 2,6-difluorobenzonitrile. (n.d.). Google Patents.

- 2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

Sources

- 1. This compound | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 668-45-1 this compound AKSci J92341 [aksci.com]

- 3. 2-氯-6-氟苄腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound(668-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 [amp.chemicalbook.com]

- 12. This compound | Properties, Applications, Safety Data & Supplier Information – Buy High Purity Chemicals China [nj-finechem.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-6-fluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

In my capacity as a Senior Application Scientist, I have frequently observed that the success of a complex synthetic program often hinges on the quality and versatility of its starting materials. 2-Chloro-6-fluorobenzonitrile is a quintessential example of such a pivotal building block. Its elegantly substituted aromatic ring, featuring a nitrile, a chloro, and a fluoro group in a strategic 1,2,3-arrangement, offers a unique combination of steric and electronic properties. This guide is crafted not merely to list data, but to provide a deeper, field-tested understanding of this compound's character. We will delve into the causality behind its reactivity, explore its practical applications, and present validated protocols, thereby equipping you with the authoritative knowledge required to confidently integrate this molecule into your most demanding research and development endeavors.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use. This data governs everything from stoichiometric calculations and solvent selection to purification strategies and safe handling.

Molecular Identity

The compound is unambiguously defined by its molecular formula and corresponding weight, which are essential for all quantitative laboratory work.

-

IUPAC Name: this compound[4]

-

Synonyms: 2-Fluoro-6-chlorobenzonitrile, 2-Chloro-6-fluorocyanobenzene[4][8]

Physical Data Summary

The physical state and properties of this compound dictate its handling and purification procedures. The following data, compiled from leading chemical suppliers and databases, represents typical specifications for a high-purity reagent.

| Property | Value | Supporting Sources |

| Appearance | White to light yellow crystalline powder | [1][2][8] |

| Melting Point | 55-59 °C | [7][8] |

| Boiling Point | 104 °C (at 11 mmHg) | [1][7] |

| Purity (Typical) | >98.0% (GC) | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [6][8] |

The sharp melting point range is a reliable indicator of high purity, a critical parameter for avoiding unforeseen side reactions in complex synthetic schemes. Its solid form and low volatility at room temperature simplify handling and weighing operations.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is a direct consequence of its electronic structure. The powerful electron-withdrawing effects of the nitrile (-CN) and halogen (-F, -Cl) substituents render the aromatic ring "electron-poor," making it highly susceptible to specific classes of reactions.

Synthetic Pathway Overview

While various synthetic routes exist, a common and illustrative laboratory preparation involves the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer reaction to introduce the nitrile group. This classic transformation is reliable and provides a clear logical pathway from a readily available precursor.

Caption: The addition-elimination mechanism of the SNAr reaction.

Part 3: Application in Pharmaceutical Drug Discovery

This compound is a well-established building block in medicinal chemistry, appearing in the synthetic routes of numerous active pharmaceutical ingredients (APIs), particularly anti-cancer and anti-inflammatory agents.[1][9] Its utility lies in its ability to serve as a rigid scaffold onto which various functional groups can be introduced via the SNAr reaction, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Exemplary Protocol: Synthesis of a 2-Amino-6-fluorobenzonitrile Derivative

This protocol details a typical SNAr reaction, a cornerstone workflow for any scientist using this reagent.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base without hydrogen bonding to the nucleophile, thus enhancing nucleophilicity.

-

Addition of Reactants: Add the desired amine nucleophile (1.1 eq) to the solution, followed by a mild inorganic base, typically powdered potassium carbonate (K₂CO₃, 2.0 eq). The base acts as a scavenger for the HCl that is cogenerated, driving the reaction equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to a temperature between 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Aqueous Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into water, which will precipitate the organic product while dissolving the inorganic salts.

-

Extraction and Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude material is typically purified by flash column chromatography on silica gel to yield the final, high-purity 2-amino-6-fluorobenzonitrile derivative.

This robust and highly modular reaction allows for the introduction of immense chemical diversity at the 2-position, making it an invaluable tool for drug discovery programs.

References

- This compound, Methylamine Supplier (Nanjing Finechem). [Link]

- This compound, PubChem, National Center for Biotechnology Inform

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound | Properties, Applications, Safety Data & Supplier Information – Buy High Purity Chemicals China [nj-finechem.com]

- 7. 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 [chemicalbook.com]

- 8. 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 [amp.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluorobenzonitrile: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-6-fluorobenzonitrile (CAS No. 668-45-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of physical constants but also a detailed exposition of the methodologies for their empirical determination, grounded in principles of scientific integrity and experimental rigor.

Introduction to this compound

This compound is a halogenated aromatic nitrile, a class of compounds widely utilized as building blocks in organic synthesis. Its molecular structure, featuring a benzonitrile core substituted with both chlorine and fluorine atoms, imparts unique reactivity and makes it a valuable precursor for a range of complex molecules.[1][2] Notably, it serves as an important intermediate in the development of anti-cancer and anti-inflammatory drugs, as well as in the formulation of modern crop protection agents.[1][2] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its safe handling, process optimization, and quality control in both research and industrial settings.

Physicochemical Properties: A Consolidated View

The melting and boiling points of this compound have been reported across various chemical literature and commercial suppliers. It is common to observe slight variations in these values due to differences in analytical methods, instrument calibration, and sample purity. A summary of the reported data is presented below to provide a comprehensive reference range.

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Reported Value (°C) | Pressure (for Boiling Point) | Source(s) |

| Melting Point | 40 - 44 | N/A | [3] |

| 55 - 59 | N/A | [4][5] | |

| 57 - 61 | N/A | [1][2] | |

| 58 - 59 | N/A | [6] | |

| Boiling Point | 208 - 210 | Atmospheric | [3] |

| 226 | Atmospheric | [6] | |

| 104 | 11 mmHg | [1][2][4] |

The disparity in the reported melting points suggests that the purity of the substance is a critical factor. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7] A broader melting range often indicates the presence of impurities, which can depress the melting point.[7] The boiling point is significantly influenced by atmospheric pressure; hence, values reported at reduced pressure are substantially lower than those at standard atmospheric pressure.[7]

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental technique for assessing its purity and confirming its identity.[7] The following protocol outlines a robust method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

A digital melting point apparatus (such as a Mel-Temp) is chosen for its precision, reproducibility, and the ability to control the heating rate accurately. The use of a capillary tube ensures that a small, representative sample is used and allows for clear observation of the melting process.[8]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Instrument Setup and Calibration:

-

Before the first use of the day, it is advisable to verify the thermometer's calibration with a standard of known melting point.

-

Set the starting temperature on the apparatus to approximately 10-15°C below the lowest expected melting point (based on the data in Table 1).

-

Select a heating rate of 1-2°C per minute to ensure thermal equilibrium and an accurate reading.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Initiate the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

-

Data Interpretation and Purity Assessment:

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Boiling Point

The boiling point provides another critical measure of a substance's identity and purity.[7] Given that this compound can be distilled at both atmospheric and reduced pressures, understanding the appropriate methodology is essential.

For compounds with relatively high boiling points, distillation at reduced pressure (vacuum distillation) is often preferred to prevent potential decomposition at elevated temperatures. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[7] Therefore, by reducing the system pressure, the boiling point is lowered.

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glass joints are properly sealed and lubricated.

-

Connect the apparatus to a vacuum source through a vacuum trap and a manometer to accurately measure the pressure.

-

-

Sample and Procedure:

-

Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Begin to evacuate the system slowly to the desired pressure (e.g., 11 mmHg as per literature data).

-

Once the pressure is stable, begin heating the distillation flask gently using a heating mantle.

-

-

Measurement:

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is condensing and dripping into the receiving flask.

-

Record both the temperature and the stable pressure from the manometer.

-

-

Data Validation:

-

Compare the experimentally determined boiling point at a specific pressure with literature values.

-

A constant boiling temperature during distillation is indicative of a pure substance.

-

Caption: Workflow for reduced pressure boiling point determination.

Conclusion

The melting and boiling points are fundamental physical constants that are indispensable for the characterization of this compound. This guide has provided a consolidated summary of its reported values and detailed, scientifically grounded protocols for their experimental determination. Adherence to these methodologies will enable researchers and drug development professionals to ensure the quality and identity of this critical synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

- This compound - Methylamine Supplier.

- This compound(668-45-1) - ChemicalBook.

- This compound 98 668-45-1 - Sigma-Aldrich.

- 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 - ChemicalBook.

- 2-Cloro-6-fluorobenzonitrilo - Chem-Impex.

- This compound | C7H3ClFN | CID 69587 - PubChem.

- This compound - CymitQuimica.

- This compound - Chem-Impex.

- 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 - ChemicalBook.

- This compound 98 668-45-1 - Sigma-Aldrich.

- 2-Fluoro-6-Chlorobenzonitrile - Safety D

- This compound 668-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem.

- Melting point determin

- Determin

- experiment (1)

- Experiment 1 - Melting Points.

- Experiment-1 Aim - To determine the melting point of given solid substance.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Properties, Applications, Safety Data & Supplier Information – Buy High Purity Chemicals China [nj-finechem.com]

- 4. 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 [m.chemicalbook.com]

- 5. 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 [chemicalbook.com]

- 6. This compound(668-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzonitrile for Pharmaceutical and Agrochemical Research

This guide provides a comprehensive technical overview of the solubility of 2-chloro-6-fluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop stable formulations.

Molecular Profile and Its Impact on Solubility

This compound (CAS No. 668-45-1) is a white to light yellow crystalline solid with a molecular weight of 155.56 g/mol .[2][3][4] Its structure, featuring a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom, and a fluorine atom, dictates its physicochemical properties and solubility behavior.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClFN | [2][5] |

| Molecular Weight | 155.56 g/mol | [2][5] |

| Melting Point | 55-59 °C | [6][7] |

| Boiling Point | 104 °C at 11 mmHg | [6][7] |

| Appearance | White to light yellow powder/crystal | [3][6] |

| LogP (Partition Coefficient) | 1.46 | [8] |

The presence of the electronegative chlorine and fluorine atoms, along with the polar nitrile group, creates a molecule with moderate polarity. The LogP value of 1.46 indicates a slight preference for lipophilic (oil-like) environments over hydrophilic (water-like) environments, which is a crucial starting point for predicting its solubility.[8]

Theoretical Framework: Why Solubility Varies

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound.

-

Polarity: The molecule's overall polarity, influenced by the dipole moments of the C-Cl, C-F, and -C≡N bonds, determines its affinity for different solvents. Solvents with similar polarity are more likely to effectively solvate the molecule.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) can interact more strongly with the solute, potentially enhancing solubility compared to aprotic solvents (which cannot donate hydrogen bonds).

-

Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the molecules together in the crystal lattice. The relatively high melting point of 55-59 °C suggests a stable crystal structure that requires a significant amount of energy to disrupt.[6][7]

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in publicly available literature. However, based on supplier information and its physicochemical properties, a qualitative and semi-quantitative profile can be established.

Summary of Solubility in Water and Organic Solvents:

| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |

| Water | Highly Polar Protic | Insoluble / Slightly Soluble | Supplier data explicitly states it is "Insoluble in water" or "Slightly soluble".[4][6][8] This is consistent with its LogP > 1 and the dominance of the non-polar benzene ring. |

| Dichloromethane | Polar Aprotic | Soluble | Explicitly stated as "Soluble in organic solvents like dichloromethane".[5] Its polarity is well-matched to the solute. |

| Methanol | Polar Protic | Soluble | Supplier data indicates solubility in methanol.[4] The hydrogen bonding capability of methanol likely facilitates the dissolution process. |

| Acetone | Polar Aprotic | Likely Soluble | Polarity is similar to dichloromethane. Expected to be a good solvent. |

| Toluene | Non-polar Aprotic | Likely Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |

| Hexanes | Non-polar Aprotic | Likely Sparingly Soluble to Insoluble | The significant difference in polarity makes it a poor solvent choice. |

Experimental Protocol for Solubility Determination (OECD 105)

To obtain precise, reproducible solubility data, a standardized method is required. The OECD Guideline 105 (Water Solubility) , specifically the Flask Method , is the authoritative standard for substances with solubility expected to be above 10 mg/L.[9][10][11] This protocol ensures data integrity and is recognized by regulatory agencies worldwide.[12]

Step-by-Step Workflow:

-

Preliminary Test: A simple preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[11] This helps in setting the parameters for the definitive test.

-

Apparatus Preparation: Use a constant temperature bath (e.g., 20 ± 0.5 °C), a suitable stirring device (magnetic stirrer or shaker), and analytical equipment for concentration measurement (e.g., HPLC, GC).[10]

-

Sample Preparation: Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent (e.g., deionized water) in a flask.

-

Equilibration: Seal the flask and place it in the constant temperature bath. Stir the mixture for a sufficient duration to ensure equilibrium is reached (e.g., 24-48 hours). Saturation is achieved when the concentration of the solute in the solution remains constant over time.[9]

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. It is critical to separate the saturated solution from the excess solid without altering the temperature. This is typically achieved by centrifugation or filtration.[10]

-

Analysis: Carefully take an aliquot of the clear, saturated supernatant. Analyze its concentration using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The water solubility is reported as the mass concentration (e.g., in g/L or mg/L) of the saturated solution.[9]

This self-validating protocol ensures that a true equilibrium is reached and accurately measured, providing trustworthy and authoritative data.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the OECD 105 Flask Method for determining solubility.

Caption: Workflow for the OECD 105 Flask Method.

Conclusion

This compound exhibits low solubility in water and good solubility in common polar organic solvents like dichloromethane and methanol.[4][5][8] This profile is a direct consequence of its molecular structure, characterized by moderate polarity and the presence of a non-polar aromatic ring. For drug development and process chemistry, this necessitates the use of organic solvent systems for reactions and formulations. When precise aqueous solubility data is required for environmental or safety assessments, adherence to a standardized protocol such as the OECD 105 Flask Method is essential to generate reliable and defensible results.

References

- This compound - Methylamine Supplier. (n.d.).

- This compound | C7H3ClFN | CID 69587 - PubChem. (n.d.).

- OECD 105 - Phytosafe. (n.d.).

- Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).

- Test No. 105: Water Solubility - OECD. (n.d.).

- Test No. 105: Water Solubility - OECD. (n.d.).

- OECD 105 - Water Solubility - Situ Biosciences. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 668-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | Properties, Applications, Safety Data & Supplier Information – Buy High Purity Chemicals China [nj-finechem.com]

- 6. 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 [chemicalbook.com]

- 7. This compound 98 668-45-1 [sigmaaldrich.com]

- 8. This compound(668-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzonitrile, a pivotal building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, synthetic pathways, and spectroscopic signatures. Furthermore, it offers field-proven insights into its chemical reactivity and strategic application in the development of novel therapeutic agents.

Core Molecular and Structural Properties

This compound is a disubstituted aromatic nitrile. The strategic placement of a chlorine atom, a fluorine atom, and a nitrile group on the benzene ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical elaboration.

The key identifiers and structural representations are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 668-45-1 | [2],[3] |

| Molecular Formula | C₇H₃ClFN | [2],[4] |

| Molecular Weight | 155.56 g/mol | [2],[4] |

| SMILES String | Fc1cccc(Cl)c1C#N | [2] |

| InChI Key | XPTAYRHLHAFUOS-UHFFFAOYSA-N | [2] |

graph "2_Chloro_6_fluorobenzonitrile" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; N1 [label="N", pos="0,2.8!"]; Cl1 [label="Cl", pos="2.8,-1!"]; F1 [label="F", pos="-2.8,-1!"]; H1 [label="H", pos="-1.5,-3!"]; H2 [label="H", pos="1.5,-3!"]; H3 [label="H", pos="0,-3!"]; // Benzene ring with alternating double bonds C6 -- C5 [style=solid]; C5 -- C4 [style=double]; C4 -- C3 [style=solid]; C3 -- C2 [style=double]; C2 -- C6 [style=solid]; C6 -- C1 [style=double]; // Substituents C1 -- N1 [style=triple]; C5 -- Cl1 [style=solid]; C2 -- F1 [style=solid]; C3 -- H1 [style=solid, len=0.5]; C4 -- H2 [style=solid, len=0.5]; // This is a simplified representation; hydrogens are implicitly on C3 and C4// To be more explicit, one could add H nodes, but this is standard for skeletal structures.// Let's adjust the structure slightly for clarity. C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2; C2 -- C1 [label="", pos="-0.65, 0.375!"]; // Re-positioning for clarity C1 -- C6 [label="", pos="0.65, 0.375!"]; // Re-positioning for clarity// Re-drawing for better representation node [shape=circle, label=""]; C_1 [pos="0,1.2!"]; C_2 [pos="-1.04,0.6!"]; C_3 [pos="-1.04,-0.6!"]; C_4 [pos="0,-1.2!"]; C_5 [pos="1.04,-0.6!"]; C_6 [pos="1.04,0.6!"]; node [shape=plaintext]; C_1_label [label="C", pos="0,1.2!"]; C_2_label [label="C", pos="-1.04,0.6!"]; C_3_label [label="C", pos="-1.04,-0.6!"]; C_4_label [label="C", pos="0,-1.2!"]; C_5_label [label="C", pos="1.04,-0.6!"]; C_6_label [label="C", pos="1.04,0.6!"]; CN_C [label="C", pos="0,2.4!"]; CN_N [label="N", pos="0,3.6!"]; Cl_atom [label="Cl", pos="2.08,1.2!"]; F_atom [label="F", pos="-2.08,1.2!"]; // Bonds C_1 -- C_2; C_2 -- C_3; C_3 -- C_4; C_4 -- C_5; C_5 -- C_6; C_6 -- C_1; C_1 -- CN_C; CN_C -- CN_N [style=triple]; C_6 -- Cl_atom; C_2 -- F_atom;

}

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It exists as a solid at room temperature with a relatively low melting point.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1], |

| Melting Point | 55-59 °C | [2], |

| Boiling Point | 104 °C @ 11 mmHg | [2], |

| Density | ~1.376 g/cm³ (estimate) | [5], |

| Solubility | Insoluble in water; soluble in organic solvents like methanol and dichloromethane. | [5],[6] |

| Purity | Typically available in >98.0% purity | [3] |

Synthesis and Mechanistic Insights

An effective and common industrial route to synthesize this compound involves a Sandmeyer-type reaction, starting from a readily available aniline precursor.[7] This multi-step synthesis highlights fundamental organic transformations crucial in pharmaceutical manufacturing.

Workflow: Synthesis via Diazotization and Cyanation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer reaction principles.[8],[6]

Step 1: Diazotization of 2-Amino-1-chloro-3-fluorobenzene

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-1-chloro-3-fluorobenzene (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C. Trustworthiness: The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction, proceeding via a radical-nucleophilic aromatic substitution mechanism.[4]

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.

-

Observe the evolution of nitrogen gas, which indicates the progression of the reaction.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to H-H and H-F couplings. The three aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.8 ppm).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The nitrile carbon (C≡N) is typically found around δ 115-120 ppm. The carbon atoms attached to the halogens will be significantly influenced; the C-F bond will show a large one-bond coupling constant (¹JCF).

-

FT-IR Spectroscopy: The infrared spectrum provides key functional group information.[9]

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.

-

~1580-1450 cm⁻¹: Aromatic C=C ring stretching bands.

-

~1250 cm⁻¹: A strong band corresponding to the C-F (aryl-fluoride) stretch.

-

~800-700 cm⁻¹: A band associated with the C-Cl stretch.

-

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a distinct molecular ion peak (M⁺).[9]

-

m/z 155 & 157: The molecular ion peak will appear as a doublet in a roughly 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[10]

-

Key Fragments: Common fragmentation pathways may include the loss of Cl (M-35), CN (M-26), or a combination thereof, leading to fragment ions that help confirm the structure.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitrile group and the halogens. These groups deactivate the ring towards electrophilic aromatic substitution but strongly activate it for Nucleophilic Aromatic Substitution (SNAr) .[11],[12]

The nitrile group, being ortho and para to both the chlorine and fluorine atoms, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[12] This makes both halogen atoms susceptible to displacement by nucleophiles.

-

Regioselectivity: In SNAr reactions, fluoride is often a better leaving group than chloride because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[13] Therefore, nucleophilic attack is often favored at the fluorine-bearing carbon.

-

Synthetic Applications: This SNAr reactivity is widely exploited. The molecule serves as a scaffold where either the chloro or fluoro group can be selectively replaced by O-, N-, or S-based nucleophiles to build more complex molecular architectures, a common strategy in constructing pharmaceutical intermediates.

Applications in Research and Drug Discovery

The 2-chloro-6-fluorobenzyl moiety is a recognized pharmacophore in medicinal chemistry, valued for the unique properties imparted by the halogen substituents.

-

Metabolic Stability and Bioavailability: The introduction of fluorine can block sites of metabolic oxidation and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile, such as enhancing its ability to cross the blood-brain barrier.[14],[15]

-

Binding Affinity: The electronegative fluorine and chlorine atoms can engage in specific, non-covalent interactions (e.g., halogen bonding, dipole-dipole interactions) with protein targets, thereby increasing the binding affinity and potency of a drug.

-

Case Study: HIV Reverse Transcriptase Inhibitors: The 2-chloro-6-fluorobenzyl group is a key component of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a study on S-DABO derivatives, compounds featuring this moiety demonstrated picomolar activity against wild-type HIV-1 and broad-spectrum inhibitory activity against clinically relevant mutant strains.[1] The specific stereochemistry at the benzylic position, influenced by the ortho-substituents, was found to be critical for potent antiviral activity, highlighting the structural importance of this fragment.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Eye Irritation.[2]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

-

Handling: Avoid creating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- This compound | C7H3ClFN | CID 69587. PubChem. [Link]

- This compound. Methylamine Supplier. [Link]

- A new synthetic route for preparation of this compound and 2-chloro-6-fluorobenzoic acid.

- Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. PubMed. [Link]

- Sandmeyer reaction. Wikipedia. [Link]

- Sandmeyer Reaction. GeeksforGeeks. [Link]

- Sandmeyer reaction. chemeurope.com. [Link]

- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

- Mass Spectrometry - Fragmentation P

- Nucleophilic Arom

- The Many Roles for Fluorine in Medicinal Chemistry.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- The Many Roles for Fluorine in Medicinal Chemistry.

- 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

- 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-fluorobenzonitrile

Introduction: The Analytical Imperative for a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, the precise structural verification of synthetic intermediates is not merely a procedural formality; it is the foundation upon which successful research is built. 2-Chloro-6-fluorobenzonitrile (C₇H₃ClFN, CAS: 668-45-1) is a pivotal aromatic building block, valued for the unique reactivity conferred by its ortho-halogen and nitrile functionalities. Its use in the synthesis of high-value compounds, from pharmaceuticals to advanced polymers, necessitates an unambiguous and robust analytical workflow for identity confirmation and quality control.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Moving beyond a simple recitation of data, this document is structured from the perspective of field experience, detailing not just the "what" but the "why" of the data, and grounding each observation in the fundamental principles of spectroscopic science. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently and reproducibly confirm the structure and purity of this critical reagent.

Molecular Structure and Spectroscopic Correlation

A logical analysis of any spectrum begins with a clear understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its asymmetry and the distinct electronic environments of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment. The data presented is based on established chemical shift principles and data available for analogous structures.[1]

¹H NMR Analysis

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.6 - 7.8 | Triplet (t) | 1H | H-4 |

| H-5 | ~7.4 - 7.6 | Multiplet (m) | 1H | H-5 |

| H-3 | ~7.3 - 7.5 | Triplet of doublets (td) | 1H | H-3 |

Expertise & Experience: The downfield shift of H-4 is anticipated due to its position para to the electron-withdrawing nitrile group. The multiplicity of each proton is a direct consequence of its coupling to its neighbors. H-4 is coupled to H-3 and H-5, appearing as a triplet. H-3 is coupled to H-4 (a large ortho coupling) and to the fluorine atom at C-6 (a smaller meta coupling), which would result in a triplet of doublets. H-5 is coupled to H-4, H-3, and the fluorine atom, leading to a more complex multiplet.

¹³C NMR Analysis

A proton-decoupled ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Causality |

| 1 | ~160 - 165 (d) | C-6 | Directly bonded to highly electronegative fluorine; exhibits a large ¹JCF coupling. |

| 2 | ~135 - 140 | C-4 | Aromatic CH carbon, influenced by para-nitrile group. |

| 3 | ~130 - 135 | C-5 | Aromatic CH carbon. |

| 4 | ~125 - 130 | C-3 | Aromatic CH carbon. |

| 5 | ~115 - 120 (d) | C-2 | Directly bonded to chlorine; also shows coupling to fluorine. |

| 6 | ~114 - 118 | C≡N | Characteristic shift for a nitrile carbon. |

| 7 | ~100 - 105 (d) | C-1 | Quaternary carbon attached to nitrile and influenced by two ortho halogens. |

Expertise & Experience: The most dramatic feature is the carbon attached to fluorine (C-6), which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF > 200 Hz). The other carbons will also exhibit smaller couplings to fluorine. The use of broadband proton decoupling is standard practice to simplify the spectrum to singlets (or doublets, in this case, due to fluorine coupling), which is crucial for resolving all seven distinct carbon signals in a complex aromatic system.[1]

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum provides a highly sensitive and direct probe for the fluorine atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | -105 to -115 | Multiplet | F on C-6 |

Expertise & Experience: A single signal is expected as there is only one fluorine atom in the molecule. This signal will be in the typical range for an aryl fluoride, referenced against a standard like CFCl₃. The multiplicity arises from coupling to the nearby aromatic protons, primarily H-5 (ortho) and H-4 (meta). Proton decoupling can be employed to simplify this signal to a singlet if desired, confirming the presence of a single fluorine environment.

Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is sufficient to cover the detection coils (typically 4-5 cm).

-

Cap the tube and wipe the exterior clean before insertion into the spectrometer.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is critical as it corrects for magnetic field drift during the experiment.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample. A well-shimmed sample is validated by sharp, symmetrical peaks in the resulting spectrum.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a standard one-pulse fluorine spectrum. Proton decoupling can be applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. For ¹H and ¹³C, use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F, an external or internal standard is used.

-

Integrate the ¹H NMR signals to determine the relative ratios of the protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling technique.

| Expected Absorption (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~2230 - 2220 | Strong, Sharp | C≡N (Nitrile) | Stretching |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1250 - 1100 | Strong | C-F | Stretching |

| ~800 - 600 | Strong | C-Cl | Stretching |

Expertise & Experience: The most diagnostic peak in the IR spectrum is the strong, sharp absorption for the nitrile (C≡N) stretch, typically found around 2225 cm⁻¹.[2] Its presence is a powerful confirmation of this functional group. The C-F and C-Cl stretching vibrations are also expected to be strong and appear in the fingerprint region of the spectrum (<1500 cm⁻¹). The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic ring itself.

Protocol: ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty, clean crystal. This is a critical self-validating step; the background spectrum should be a flat line, confirming the absence of contaminants.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Spectrum Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft wipe after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern. Electron Ionization (EI) is a classic, high-energy technique that produces reproducible and information-rich fragmentation patterns. The data presented here is sourced from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity | Assignment | Interpretation |

| 155 | High | [M]⁺ | Molecular Ion |

| 157 | Medium | [M+2]⁺ | Isotope peak for ³⁷Cl |

| 120 | High | [M - Cl]⁺ | Loss of a chlorine radical |

Expertise & Experience: The molecular ion peak at m/z 155 confirms the molecular weight of the compound (155.55 g/mol ). The key validation for the presence of a single chlorine atom is the [M+2]⁺ peak at m/z 157. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, the ratio of the intensities of the peaks at m/z 155 and 157 should be approximately 3:1, providing definitive evidence for one chlorine atom in the molecule.[4]

The prominent fragment at m/z 120 corresponds to the loss of a chlorine atom (mass ≈ 35 amu) from the molecular ion. This is a common and energetically favorable fragmentation pathway for aryl chlorides.

Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set a temperature program that allows for the elution of the compound at a reasonable retention time, for instance, holding at 50°C for 1 minute, then ramping at 10°C/min to 250°C.

-

The injection port should be heated (e.g., 250°C) to ensure rapid volatilization.

-

-

MS Method:

-

The transfer line from the GC to the MS should be heated (e.g., 280°C) to prevent condensation.

-

Set the ion source to Electron Ionization (EI) at the standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.

-

Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion, the [M+2] isotope peak, and major fragment ions.

Conclusion: A Triad of Analytical Confidence

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups, most notably the nitrile moiety. Finally, mass spectrometry confirms the molecular weight and provides crucial evidence for the presence of the chlorine atom through its characteristic isotopic pattern. By employing the validated protocols and interpretive strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the identity and quality of this essential synthetic intermediate, thereby upholding the integrity of their scientific endeavors.

References

- PubChem. This compound.

- Chemistry LibreTexts.

- ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

- ResearchGate. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. [Link]

- Royal Society of Chemistry.

- Saarland University.

- Prensip Journals.

- University of Science and Technology of China.

- ResearchGate. A new synthetic route for preparation of this compound. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-fluorobenzonitrile: A Versatile Building Block in Modern Synthesis

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzonitrile, a pivotal building block in contemporary organic synthesis. The unique electronic properties conferred by the ortho-chloro and fluoro substituents render the nitrile group and the aromatic ring susceptible to a variety of chemical transformations. This document explores the molecule's physicochemical properties, reactivity, and established applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 668-45-1) is a halogenated aromatic nitrile whose value in chemical synthesis is derived from its distinct trifunctionality.[1][2][3] The presence of a nitrile group, a chlorine atom, and a fluorine atom on a benzene ring creates a molecule with a unique reactivity profile. The electron-withdrawing nature of the nitrile and the halogens activates the aromatic ring for nucleophilic substitution, while the nitrile group itself serves as a versatile handle for conversion into other functional groups.

This strategic combination of reactive sites has established this compound as a key intermediate in the synthesis of a wide array of complex molecules.[4][5] It is particularly prominent in the development of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs, as well as in the formulation of modern agrochemicals like herbicides and pesticides.[4][5][6] Furthermore, its utility extends to material science, where it is employed in the creation of high-performance polymers.[4][7][8] This guide will dissect the fundamental chemistry of this building block, providing the in-depth knowledge necessary for its successful application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use. This compound is typically a white to light yellow crystalline solid at room temperature.[2][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 668-45-1 | [1][2][3] |

| Molecular Formula | C₇H₃ClFN | [1][3][10] |

| Molecular Weight | 155.56 g/mol | [1][8][9][10] |

| Appearance | White to light yellow crystalline solid | [2][9] |

| Melting Point | 55-59 °C | [2][8] |

| Boiling Point | 104 °C at 11 mmHg | [2][8] |

| Density | ~1.376 g/cm³ | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane. | [2][10] |

| SMILES | N#Cc1c(F)cccc1Cl | [2][9] |

| InChIKey | XPTAYRHLHAFUOS-UHFFFAOYSA-N | [1][2] |

The spectroscopic signature of this compound is used for its unambiguous identification and purity assessment. Key spectral features include characteristic C≡N stretching in the infrared (IR) spectrum, distinct signals in ¹H and ¹³C nuclear magnetic resonance (NMR) spectra due to the aromatic protons and carbons, and a molecular ion peak in the mass spectrum (MS) corresponding to its molecular weight.

Synthesis of this compound

An efficient and scalable synthesis is crucial for the commercial viability of any chemical building block. One effective route for the preparation of this compound involves a multi-step process starting from a readily available substituted aniline. This pathway typically includes diazotization, fluorination, ammoxidation, and hydrolysis reactions.[11]

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The chlorine and fluorine atoms, positioned ortho to the powerful electron-withdrawing nitrile group, create an electron-deficient aromatic ring. This electronic arrangement makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

The chlorine atom is generally a better leaving group than fluorine in SNAr reactions under many conditions, providing a site for regioselective substitution. This reactivity is a cornerstone of its application.

Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

A common and powerful application is the displacement of the chlorine atom by a nucleophile. This reaction is fundamental to building more complex molecular architectures.

Caption: Generalized workflow for the SNAr reaction of this compound.

Exemplary Protocol: Synthesis of a Substituted Aryl Ether

This protocol describes a typical SNAr reaction where the chlorine atom is displaced by an alkoxide nucleophile.

Objective: To synthesize 2-alkoxy-6-fluorobenzonitrile from this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

An alcohol (R-OH, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DMF under a nitrogen atmosphere.

-

Nucleophile Formation: The alcohol (1.1 eq) is added to the DMF. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium alkoxide.

-

Substrate Addition: A solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 2-alkoxy-6-fluorobenzonitrile.

Self-Validation: The identity and purity of the product should be confirmed by NMR, IR, and MS analysis, comparing the data to expected values. The disappearance of the starting material should be confirmed by TLC or HPLC.

Applications in Complex Synthesis

The versatility of this compound makes it a valuable precursor in several key industrial sectors.

Pharmaceutical Development

This compound is a crucial intermediate for synthesizing APIs.[4][5] The unique substitution pattern is often a key feature in molecules designed to interact with specific biological targets. Its derivatives are found in anti-cancer and anti-inflammatory drug candidates.[4][5] For example, related fluorinated benzonitriles are used to synthesize quinazoline derivatives, a class of compounds known for their anticancer properties, such as Gefitinib and Erlotinib.[12]

Agrochemicals

In agriculture, creating potent and selective crop protection agents is paramount. This compound serves as a building block for herbicides and pesticides.[4][6] The halogen substituents can enhance the biological activity and metabolic stability of the final agrochemical product.

Material Science

The compound is used in the synthesis of advanced polymers with desirable properties. For instance, it has been used to create high-molecular-weight, soluble polyarylether alternating copolymers that contain pendent cyano groups.[7][8] These materials can exhibit high thermal stability and specific dielectric properties, making them suitable for applications in electronics and aerospace.

Caption: Application pathways originating from this compound.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[13] It is harmful if swallowed.[1][2]

-

Irritation: It causes skin irritation and serious eye irritation.[1][2][7] It may also cause respiratory irritation.[2][7]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |